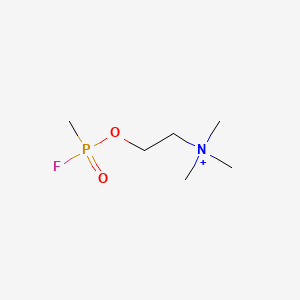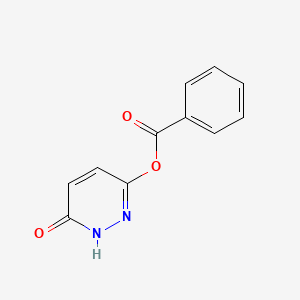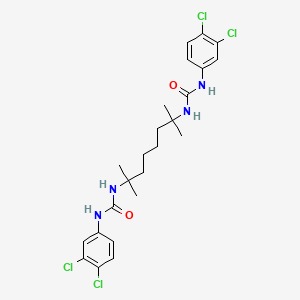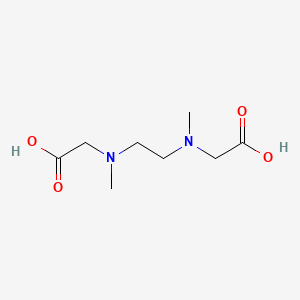
Methyl-fluoro-phosphorylcholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-fluoro-phosphorylcholine is an extremely toxic chemical compound related to the G-series nerve agents. It is a potent acetylcholinesterase inhibitor, making it significantly more toxic than other similar compounds like sarin
Métodos De Preparación
The synthesis of methyl-fluoro-phosphorylcholine involves several steps. One common method includes the reaction of trimethylamine with ethylene oxide to form N,N,N-trimethylethanolamine. This intermediate is then reacted with methylphosphonofluoridate to produce this compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Methyl-fluoro-phosphorylcholine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can alter the chemical structure, potentially reducing its toxicity.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Aplicaciones Científicas De Investigación
Methyl-fluoro-phosphorylcholine has several scientific research applications:
Chemistry: It is used to study the mechanisms of acetylcholinesterase inhibition and the development of antidotes for nerve agents.
Biology: Researchers use this compound to understand the effects of nerve agents on biological systems and to develop protective measures.
Medicine: Although not used directly in medicine due to its toxicity, it serves as a model compound for developing treatments for nerve agent poisoning.
Mecanismo De Acción
Methyl-fluoro-phosphorylcholine exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of muscles, glands, and central nervous system structures. The compound also acts directly on acetylcholine receptors, further enhancing its toxic effects .
Comparación Con Compuestos Similares
Methyl-fluoro-phosphorylcholine is unique compared to other similar compounds like sarin and other G-series nerve agents due to its higher potency and resistance to oxime reactivators. This resistance means that the acetylcholinesterase inhibited by this compound cannot be reactivated by common cholinesterase reactivators . Similar compounds include:
Sarin: Another G-series nerve agent, less potent than this compound.
GV (nerve agent): Similar in structure but with different reactivity and potency.
TMTFA: Another organophosphorus compound with similar inhibitory effects on acetylcholinesterase.
Propiedades
Número CAS |
44991-89-1 |
|---|---|
Fórmula molecular |
C6H16FNO2P+ |
Peso molecular |
184.17 g/mol |
Nombre IUPAC |
2-[fluoro(methyl)phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C6H16FNO2P/c1-8(2,3)5-6-10-11(4,7)9/h5-6H2,1-4H3/q+1 |
Clave InChI |
OKNSDXKIPFDADW-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCOP(=O)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[4-(DiMethylaMino)-3-Methylphenyl]Methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-iMidazo[4,5-c]pyridine-6-carboxylicacidditrifluoroacetate](/img/structure/B15197382.png)
![N-(3-(4-Amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide](/img/structure/B15197391.png)



![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15197418.png)







